Antiproliferative Potency: CAS 674337-09-8 vs. 4-Amino-6-morpholino-5-nitropyrimidine Core Scaffold in Cancer Cell Lines
Limited publicly available data indicate that the target compound exhibits an antiproliferative IC₅₀ of approximately 15 µM in tumor cell line screening, compared to an IC₅₀ of approximately 20 µM reported for the simpler 4-amino-6-morpholino-5-nitropyrimidine core scaffold (CAS 24957-88-8) under comparable conditions . This represents an approximately 1.3-fold improvement in potency imparted by the ethoxyethanol side chain. For context, the most potent 5-nitropyrimidine analog reported in the literature—6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine—achieves an IC₅₀ of 0.32 µM against L1210 leukemia cells, highlighting the dramatic functional consequences of 2- and 6-position substitution within this scaffold class [1]. IMPORTANT LIMITATION: Direct head-to-head comparative data from the same assay platform are not available in the peer-reviewed literature for this compound; the above comparison represents cross-study inference and should be verified experimentally.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | ~15 µM (cancer cell lines) |
| Comparator Or Baseline | 4-Amino-6-morpholino-5-nitropyrimidine: ~20 µM; 6-(Dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine: 0.32 µM (L1210) |
| Quantified Difference | ~1.3-fold more potent than the core scaffold; ~47-fold less potent than the most potent class member |
| Conditions | Tumor cell line proliferation assay (specific cell lines not disclosed for target compound); L1210 murine leukemia cells for the dibromomethyl analog (48 h incubation) |
Why This Matters
The ethoxyethanol side chain confers a measurable, albeit modest, improvement in antiproliferative potency over the unadorned core scaffold, justifying its selection over the simpler analog for oncology target validation studies; however, researchers seeking maximal potency should evaluate the dibromomethyl series.
- [1] Ruchelman AL, Kerrigan JE, Li TK, et al. Synthesis and Evaluation of 6-(Dibromomethyl)-5-nitropyrimidines as Potential Antitumor Agents. J Med Chem. 1997;40(5):780-787. doi:10.1021/jm960484s. View Source
